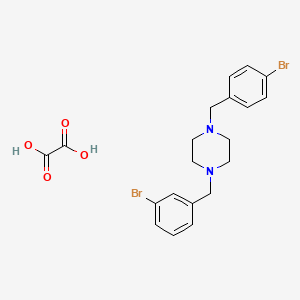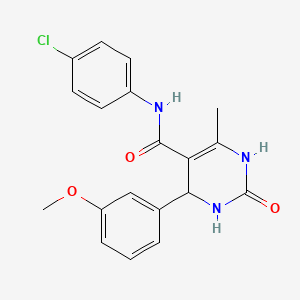
1-(3-bromobenzyl)-4-(4-bromobenzyl)piperazine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-bromobenzyl)-4-(4-bromobenzyl)piperazine oxalate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of piperazine and is commonly used as a research tool in the fields of pharmacology and neuroscience.
作用機序
The mechanism of action of 1-(3-bromobenzyl)-4-(4-bromobenzyl)piperazine oxalate involves the selective antagonism of the 5-HT2A receptor. This receptor is a G protein-coupled receptor that is involved in the regulation of various physiological and behavioral processes. By blocking the activity of this receptor, 1-(3-bromobenzyl)-4-(4-bromobenzyl)piperazine oxalate can modulate the activity of various neurotransmitter systems, including the dopamine and serotonin systems.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3-bromobenzyl)-4-(4-bromobenzyl)piperazine oxalate are complex and depend on various factors such as the dose, route of administration, and individual variability. It has been shown to modulate the activity of various neurotransmitter systems, including the dopamine and serotonin systems, which are involved in the regulation of mood, reward, and addiction.
実験室実験の利点と制限
The advantages of using 1-(3-bromobenzyl)-4-(4-bromobenzyl)piperazine oxalate in lab experiments include its high purity, high yield, and well-established mechanism of action. It is also relatively easy to synthesize and can be used in a wide range of experimental paradigms. However, the limitations of this compound include its potential toxicity and the need for careful handling and storage.
将来の方向性
There are several future directions for research involving 1-(3-bromobenzyl)-4-(4-bromobenzyl)piperazine oxalate. One potential direction is to explore its potential applications in the treatment of various psychiatric and neurological disorders, such as depression, anxiety, and addiction. Another potential direction is to investigate its effects on the expression and function of various neurotransmitter receptors, including the dopamine and serotonin receptors. Finally, future research could explore the potential use of this compound as a research tool in various fields, such as pharmacology, neuroscience, and medicinal chemistry.
合成法
The synthesis of 1-(3-bromobenzyl)-4-(4-bromobenzyl)piperazine oxalate involves the reaction of 1-(3-bromobenzyl)piperazine and 4-(4-bromobenzyl)piperazine with oxalic acid. The reaction is carried out in the presence of a suitable catalyst and solvent. The yield of the compound is typically high, and the purity can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
1-(3-bromobenzyl)-4-(4-bromobenzyl)piperazine oxalate has been used extensively in scientific research due to its potential applications in various fields. In pharmacology, this compound has been used to study the mechanism of action of various drugs that target the central nervous system. It has been shown to act as a selective antagonist of the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception.
In neuroscience, 1-(3-bromobenzyl)-4-(4-bromobenzyl)piperazine oxalate has been used to study the effects of various drugs on the expression and function of neurotransmitter receptors. It has been shown to modulate the activity of the dopamine and serotonin receptors, which are involved in the regulation of mood, reward, and addiction.
特性
IUPAC Name |
1-[(3-bromophenyl)methyl]-4-[(4-bromophenyl)methyl]piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Br2N2.C2H2O4/c19-17-6-4-15(5-7-17)13-21-8-10-22(11-9-21)14-16-2-1-3-18(20)12-16;3-1(4)2(5)6/h1-7,12H,8-11,13-14H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJCAXPIWZWWFDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Br)CC3=CC(=CC=C3)Br.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Br2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Bromophenyl)methyl]-4-[(4-bromophenyl)methyl]piperazine;oxalic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-butoxy-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B4964050.png)

![(cyclopropylmethyl)[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propylamine](/img/structure/B4964062.png)
![4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}-N-[2-(3-pyridinyloxy)ethyl]benzamide](/img/structure/B4964067.png)
![2-{[6-(2-isopropylphenoxy)hexyl]amino}ethanol](/img/structure/B4964072.png)

![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[(3-methyl-5-isoxazolyl)methyl]benzamide](/img/structure/B4964085.png)



![N,N-diethyl-3-{[(3-thienylmethyl)amino]methyl}-2-pyridinamine](/img/structure/B4964118.png)
![N~1~-(3-bromophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4964122.png)

![N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B4964139.png)